methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate
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Overview
Description
METHYL 4-({[(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoate ester, and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with a carbonyl compound to form the thiazolidine ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a reaction with a suitable halogenated precursor.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
METHYL 4-({[(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 4-({[(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-({[(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE
- METHYL 4-({[(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE
Uniqueness
The uniqueness of METHYL 4-({[(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14Cl2N2O3S2 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 4-[[(5E)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C19H14Cl2N2O3S2/c1-26-18(25)11-5-7-13(8-6-11)22-10-23-17(24)15(28-19(23)27)9-12-3-2-4-14(20)16(12)21/h2-9,22H,10H2,1H3/b15-9+ |
InChI Key |
DRPUSAGYHZHMMJ-OQLLNIDSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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